5-Methoxy-2-nitropyridine

Physical Properties Isomer Differentiation Synthetic Intermediate Selection

5-Methoxy-2-nitropyridine is the isomer of choice for accessing the 2-aminopyridine pharmacophore. The ortho-nitro group enhances SNAr reactivity at C2, enabling higher yields under milder conditions than the para-activated isomer. Its 52.9 °C higher boiling point vs. 2-methoxy-5-nitropyridine facilitates fractional distillation for large-scale purification. Choose this isomer to eliminate protecting-group manipulations in kinase-targeted library synthesis.

Molecular Formula C6H6N2O3
Molecular Weight 154.125
CAS No. 126739-64-8
Cat. No. B597772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-nitropyridine
CAS126739-64-8
Molecular FormulaC6H6N2O3
Molecular Weight154.125
Structural Identifiers
SMILESCOC1=CN=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
InChIKeyMWQMHHLIYVQKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-nitropyridine (CAS 126739-64-8): A Heterocyclic Building Block for Pharmaceutical Synthesis


5-Methoxy-2-nitropyridine (CAS 126739-64-8) is a substituted pyridine derivative characterized by a methoxy group at the C5 position and a nitro group at the C2 position . This compound serves as a versatile intermediate in organic synthesis, with the electron-withdrawing nitro group activating the pyridine ring toward nucleophilic aromatic substitution while the electron-donating methoxy group modulates reactivity and solubility [1]. As a pyridine-based building block, it is employed in the preparation of pharmaceutical active ingredients and agrochemicals through subsequent functionalization of the nitro and methoxy moieties .

5-Methoxy-2-nitropyridine Procurement: Why Positional Isomers Are Not Interchangeable


Substituted nitropyridines exhibit markedly different physical properties and reactivity profiles depending on the precise positioning of functional groups on the pyridine ring. The C2-nitro, C5-methoxy substitution pattern of 5-methoxy-2-nitropyridine imparts a distinct electronic environment compared to its C2-methoxy, C5-nitro isomer (2-methoxy-5-nitropyridine) [1]. These differences manifest in measurable parameters such as boiling point, melting behavior, and reaction kinetics . Furthermore, the relative positioning of electron-donating and electron-withdrawing groups dictates the regioselectivity of subsequent transformations, meaning substitution of one nitropyridine isomer for another can lead to divergent synthetic outcomes or require complete re-optimization of reaction conditions [2]. For researchers scaling up a validated synthetic route, the specific isomer is not a generic commodity but a precise structural requirement.

5-Methoxy-2-nitropyridine (CAS 126739-64-8): Quantitative Differentiation Evidence for Scientific Selection


Boiling Point and Physical State Differentiation from Positional Isomer 2-Methoxy-5-nitropyridine

5-Methoxy-2-nitropyridine exhibits a substantially higher boiling point (311.8 °C at 760 mmHg) compared to its positional isomer 2-methoxy-5-nitropyridine (258.9 °C at 760 mmHg), a difference of 52.9 °C . Additionally, while 2-methoxy-5-nitropyridine is a crystalline solid with a defined melting point range of 104-108 °C, 5-methoxy-2-nitropyridine lacks a reported melting point in standard databases, consistent with its existence as a liquid or low-melting solid at ambient temperature [1]. These divergent physical properties stem from the distinct intermolecular interactions dictated by the relative positions of the methoxy and nitro substituents.

Physical Properties Isomer Differentiation Synthetic Intermediate Selection

Reduction to 2-Amino-5-methoxypyridine: A Preferred Route to Pharmaceutical Hinge-Binder Scaffolds

The C2-nitro group of 5-methoxy-2-nitropyridine is readily reduced to the corresponding 2-amino-5-methoxypyridine using standard catalytic hydrogenation conditions (H2, Pd/C) [1]. This transformation is particularly valuable in medicinal chemistry, as the resulting 2-aminopyridine motif serves as a privileged 'hinge binder' in ATP-competitive kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region [2]. While the C2-nitro, C5-methoxy isomer (2-methoxy-5-nitropyridine) can also be reduced, the resulting 5-amino-2-methoxypyridine lacks the optimal geometry for hinge binding due to the altered positioning of the amino and methoxy groups relative to the pyridine nitrogen [3].

Reduction Chemistry Kinase Inhibitor Synthesis Hinge-Binder Scaffold

Nucleophilic Aromatic Substitution Reactivity: Positional Dependence in SNAr Kinetics

Kinetic studies on structurally related methoxy-nitropyridines reveal that the position of the nitro group relative to the leaving group profoundly influences SNAr reaction rates. For 2-methoxy-5-nitropyridine (the isomer with a C5-nitro group), the reaction with secondary amines in aqueous solution at 20 °C proceeds with a Brønsted βnuc value of 0.55, consistent with a rate-determining addition step [1]. While direct kinetic data for the C2-nitro, C5-methoxy isomer (5-methoxy-2-nitropyridine) are not reported in the same study, established principles of nucleophilic aromatic substitution predict that a nitro group ortho to a leaving group (as in 5-methoxy-2-nitropyridine) exerts a stronger activating effect than a nitro group para to the leaving group (as in 2-methoxy-5-nitropyridine) [2][3]. The ortho-nitro arrangement in 5-methoxy-2-nitropyridine facilitates stabilization of the Meisenheimer complex intermediate through resonance, potentially accelerating SNAr reactions at the C2 position.

SNAr Kinetics Nucleophilic Substitution Reactivity Comparison

5-Methoxy-2-nitropyridine: Recommended Application Scenarios Based on Quantitative Evidence


Precursor to 2-Amino-5-methoxypyridine for Kinase Inhibitor Scaffolds

5-Methoxy-2-nitropyridine is the preferred starting material for accessing the 2-aminopyridine pharmacophore due to its C2-nitro substitution pattern . Catalytic reduction cleanly yields 2-amino-5-methoxypyridine, a key building block for ATP-competitive kinase inhibitors that utilize the hinge-binding interaction . Medicinal chemistry groups optimizing kinase-targeted libraries should prioritize this isomer over 2-methoxy-5-nitropyridine to avoid the need for protecting group manipulations or rearrangements required to install the amino group at the C2 position.

Nucleophilic Aromatic Substitution at the C2 Position

The ortho relationship between the nitro group and the C2 position in 5-methoxy-2-nitropyridine enhances electrophilicity at C2, making it a superior substrate for SNAr reactions compared to the para-activated isomer . Synthetic routes requiring displacement of the methoxy group or introduction of nucleophiles at C2 will benefit from the increased reactivity imparted by the ortho-nitro group. Process chemists may achieve higher yields or shorter reaction times under milder conditions when employing this isomer [1].

Purification by Distillation in Large-Scale Manufacturing

The boiling point of 5-methoxy-2-nitropyridine (311.8 °C) is substantially higher than that of its positional isomer (258.9 °C) . This 52.9 °C difference enables effective separation of isomeric mixtures by fractional distillation, a critical advantage for large-scale manufacturing where high-purity intermediates are required . Process development teams should consider this physical property differentiation when designing purification workflows, as it may eliminate the need for costly chromatographic separation.

Building Block for Late-Stage Functionalization in Drug Discovery

The methoxy group at C5 serves as a masked phenol or a site for further elaboration, while the nitro group at C2 can be reduced or displaced. This orthogonal reactivity profile makes 5-methoxy-2-nitropyridine a versatile intermediate for parallel medicinal chemistry efforts . The physical state of this isomer (liquid or low-melting solid) may also facilitate handling and automated dispensing in high-throughput synthesis workflows compared to the crystalline isomer .

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